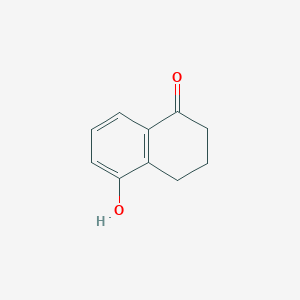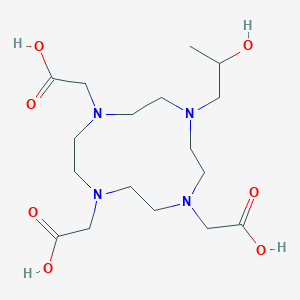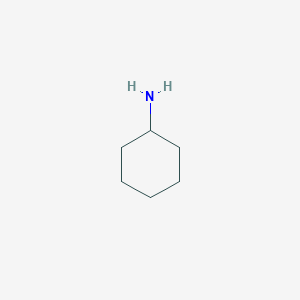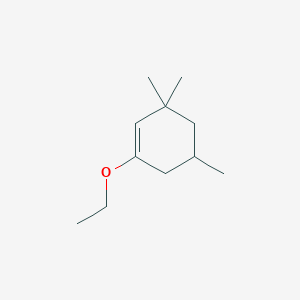
5-羟基-1-四氢萘酮
概述
描述
5-羟基-1-四氢萘酮: 是一种有机化合物,其分子式为C10H10O2 。 它也称为1(2H)-萘酮,3,4-二氢-5-羟基- 和 1,2,3,4-四氢-5-羟基萘-1-酮 。 该化合物以其连接在四氢萘酮结构第五位的羟基为特征,四氢萘酮结构是部分氢化的萘环,带有一个酮基。
科学研究应用
5-羟基-1-四氢萘酮在科学研究中有多种应用:
5. 作用机理
5-羟基-1-四氢萘酮的作用机理涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物中的羟基和酮基使其能够参与与酶和受体的氢键和其他相互作用。
作用机制
Target of Action
5-Hydroxy-1-tetralone is primarily used as a fluorescent labeling reagent . It is used for the determination of glycosphingolipids from biological samples . Glycosphingolipids are a type of lipid that play crucial roles in various cellular functions, including cell-cell recognition and signal transduction .
Mode of Action
It is known to interact with glycosphingolipids, enabling their detection in biological samples . This interaction likely involves the compound’s hydroxy group, which can form hydrogen bonds with the glycosphingolipids .
Biochemical Pathways
5-Hydroxy-1-tetralone is involved in the biochemical pathway of glycosphingolipid detection . By binding to glycosphingolipids, it allows for their identification and quantification in biological samples . This can provide valuable information about the presence and concentration of these lipids, which are involved in various cellular processes .
Pharmacokinetics
As a small, hydrophobic molecule, it is likely to have good membrane permeability, which would facilitate its interaction with glycosphingolipids
Result of Action
The primary result of 5-Hydroxy-1-tetralone’s action is the detection of glycosphingolipids in biological samples . This can provide valuable insights into the lipid composition of cells and tissues, and may aid in the diagnosis and monitoring of diseases associated with altered glycosphingolipid levels .
Action Environment
The action of 5-Hydroxy-1-tetralone is likely to be influenced by various environmental factors. For example, the pH of the environment may affect its binding to glycosphingolipids Additionally, the presence of other molecules could potentially interfere with its action
安全和危害
5-Hydroxy-1-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .
准备方法
合成路线和反应条件: 合成 5-羟基-1-四氢萘酮的主要方法之一是1,5-二羟基萘 的催化还原。 该过程包括将 1,5-二羟基萘溶解在水性醇溶液中,并在钯催化剂和碱金属氢氧化物的存在下与氢气反应 。 该方法以其相对温和的反应条件和高纯度产物产率而闻名。
工业生产方法: 5-羟基-1-四氢萘酮的工业生产通常遵循与上述相同的合成路线,利用大型反应器和优化的条件来确保高效率和纯度。 钯催化剂和受控氢化条件的使用对于保持产品的质量至关重要。
化学反应分析
反应类型: 5-羟基-1-四氢萘酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化成酮或羧酸。
还原: 酮基可以被还原成醇。
取代: 羟基可以参与取代反应生成醚或酯。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应。
主要产物:
氧化: 生成具有额外酮基或羧酸基团的 5-羟基-1-四氢萘酮衍生物。
还原: 生成 5-羟基-1-四氢萘醇。
取代: 视所用取代基的不同,生成各种醚和酯。
相似化合物的比较
类似化合物:
- 1,2,3,4-四氢-5-羟基萘-1-酮
- 1(2H)-萘酮,3,4-二氢-5-羟基-
- 5-羟基-α-四氢萘酮
比较: 5-羟基-1-四氢萘酮因其特定的羟基位置和酮基的存在而独一无二。 这种结构排列使其能够参与广泛的化学反应,并使其成为合成各种有机化合物的宝贵中间体。 它作为荧光标记试剂的能力以及它作为某些药物代谢产物的角色进一步突出了它与其他类似化合物相比的独特性 .
属性
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZCRZRQHFRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057700 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28315-93-7 | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28315-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028315937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8605DD71BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
